(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that features a triazole ring substituted with a chlorotrifluoromethylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Chlorotrifluoromethylphenyl Group: This step involves the substitution of the triazole ring with a chlorotrifluoromethylphenyl group through a nucleophilic aromatic substitution reaction.
Addition of the Hydroxymethyl Group: The final step involves the addition of a hydroxymethyl group to the triazole ring, which can be achieved through a reduction reaction using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorotrifluoromethylphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorotrifluoromethylphenyl group can enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol
- (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)acetic acid
- (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)amine
Uniqueness
The uniqueness of (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol lies in its combination of a triazole ring with a chlorotrifluoromethylphenyl group and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-[4-chloro-2-(trifluoromethyl)phenyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O/c11-6-1-2-9(8(3-6)10(12,13)14)17-4-7(5-18)15-16-17/h1-4,18H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGARJUUDUGOBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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